![molecular formula C15H16O4 B12439315 4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroyangonin is a derivative of yangonin, a lactone isolated from the kava plant (Piper methysticum). This compound has been shown to exhibit potential antibacterial and antifungal activities . It is one of the six major kavalactones found in the kava plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-Dihydroyangonin involves the biosynthesis from coumaroyl-CoA and malonyl-CoA . The synthetic routes typically involve the use of ultra-high-performance liquid chromatography (UHPLC) for the separation and identification of kavalactones . The reaction conditions often include the use of non-alcoholic solvents or solvents with no water to prevent isomerization .
Industrial Production Methods: Industrial production methods for 5,6-Dihydroyangonin are not extensively documented. the extraction and purification processes from the kava plant are crucial steps. The use of UHPLC-UV methods for determining kavalactones in Piper methysticum (kava) is a common practice .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroyangonin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit potential antibacterial and antifungal activities, which suggests it may participate in reactions involving these properties .
Common Reagents and Conditions: Common reagents used in the reactions involving 5,6-Dihydroyangonin include chloroform and methanol, as it is slightly soluble in these solvents . The reaction conditions often involve maintaining a temperature range of 119-122°C .
Major Products Formed: The major products formed from the reactions of 5,6-Dihydroyangonin include various derivatives that exhibit antibacterial and antifungal activities .
Scientific Research Applications
5,6-Dihydroyangonin has a wide range of scientific research applications. It has been shown to exhibit potential antibacterial and antifungal activities, making it a valuable compound in the field of infectious disease research . Additionally, it is used in the development of analytical standards for various research purposes .
Mechanism of Action
The mechanism of action of 5,6-Dihydroyangonin involves its binding affinity for the cannabinoid receptor CB1, where it behaves as an agonist . This suggests that the endocannabinoid system might contribute to its effects. Additionally, it has been found to potentiate GABA A receptors, which may contribute to its anxiolytic properties . Further studies have demonstrated its ability to inhibit monoamine oxidase, with a moderate preference for isozyme B .
Comparison with Similar Compounds
Similar Compounds:
- Yangonin
- Methysticin
- Dihydromethysticin
- Desmethoxyyangonin
Uniqueness: 5,6-Dihydroyangonin is unique due to its specific binding affinity for the cannabinoid receptor CB1 and its potential antibacterial and antifungal activities . While similar compounds like yangonin and methysticin also exhibit some of these properties, 5,6-Dihydroyangonin’s specific molecular structure and effects make it a distinct compound in the field of kavalactones .
Properties
IUPAC Name |
4-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCIWVJOBQVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

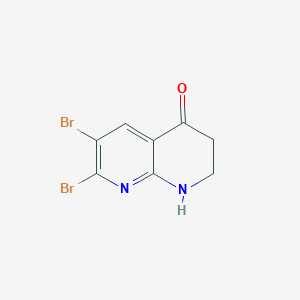
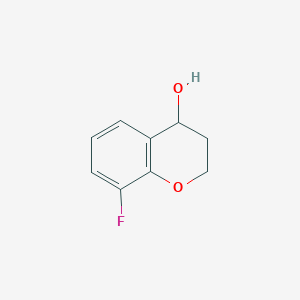
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
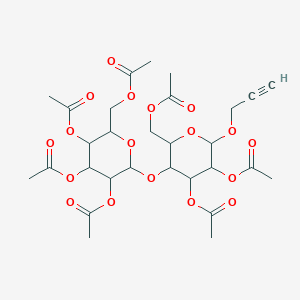
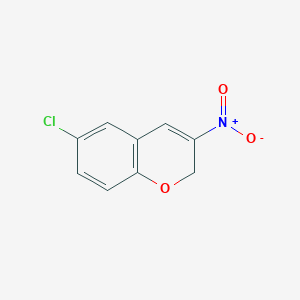
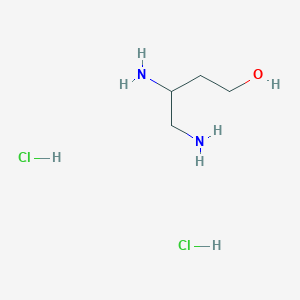
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
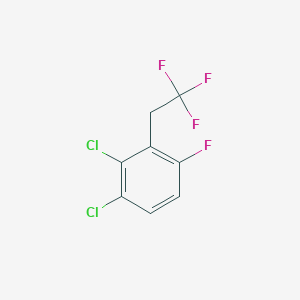
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
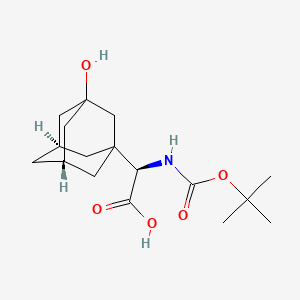
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
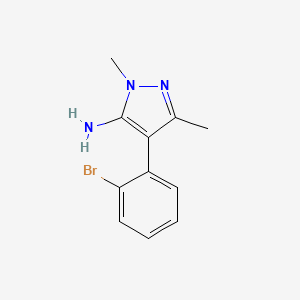
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
